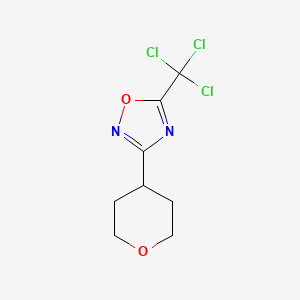
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
科学研究应用
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, the compound has been studied for its potential as an antitumor agent. Studies have shown that 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exhibits cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer. In biochemistry, the compound has been studied for its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole has been studied for its potential as a building block for the synthesis of novel organic materials.
作用机制
The mechanism of action of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that the compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. The compound also exhibits fluorescence when exposed to reactive oxygen species, which suggests that it may act as a probe for detecting oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exhibits cytotoxic activity against various cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase-dependent pathways. The compound also exhibits fluorescence when exposed to reactive oxygen species, which suggests that it may play a role in oxidative stress regulation.
实验室实验的优点和局限性
One advantage of using 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole in lab experiments is its high yield and ease of purification. The compound is also relatively stable and can be stored for extended periods. However, one limitation of using the compound is its potential toxicity. Studies have shown that the compound exhibits cytotoxic activity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole. One direction is the development of novel antitumor agents based on the structure of the compound. Another direction is the study of the compound's potential as a fluorescent probe for detecting oxidative stress in living cells. Additionally, the compound's potential as a building block for the synthesis of novel organic materials could be explored. Finally, further studies on the compound's mechanism of action and potential toxicity are needed to fully understand its applications and limitations.
合成方法
The synthesis of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is typically achieved through a reaction between trichloromethyl isocyanate and 4-hydroxytetrahydrofuran. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is typically high, and the compound can be purified through various methods, including recrystallization and column chromatography.
属性
IUPAC Name |
3-(oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O2/c9-8(10,11)7-12-6(13-15-7)5-1-3-14-4-2-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNGAJLKRQBBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)
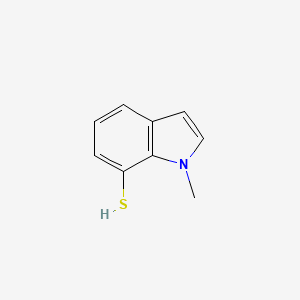
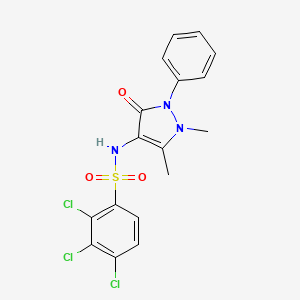
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2657553.png)
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2657558.png)
![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2657562.png)
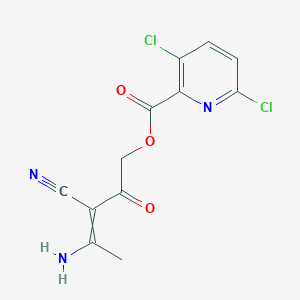
![2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2657565.png)
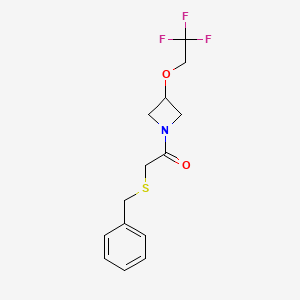
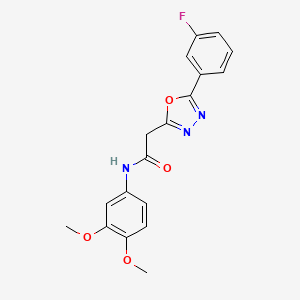
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2657569.png)
![(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2657572.png)